Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, oxime
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Overview
Description
(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime is a chemical compound that features a dichlorophenyl group, an imidazole ring, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime typically involves the following steps:
Formation of the Ethanone Intermediate: The initial step involves the reaction of 2,4-dichlorobenzaldehyde with imidazole in the presence of a base such as potassium carbonate to form the ethanone intermediate.
Oxime Formation: The ethanone intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxime group can undergo oxidation to form the corresponding nitroso compound.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its imidazole ring, which is known to interact with biological macromolecules.
Medicine
In medicinal chemistry, (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime has potential applications as an antifungal or antibacterial agent. The imidazole ring is a common pharmacophore in many bioactive compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The oxime group can form hydrogen bonds with receptor sites, modulating their function.
Comparison with Similar Compounds
Similar Compounds
(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: Lacks the oxime group, which may affect its reactivity and biological activity.
(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol: Contains a hydroxyl group instead of an oxime group, which may influence its solubility and interaction with biological targets.
(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone hydrazone: Contains a hydrazone group, which may alter its chemical reactivity and biological properties.
Uniqueness
The presence of the oxime group in (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime provides unique reactivity and potential for hydrogen bonding, which can influence its chemical and biological properties. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Properties
IUPAC Name |
N-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c12-8-1-2-9(10(13)5-8)11(15-17)6-16-4-3-14-7-16/h1-5,7,17H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFDJSRQMAZXEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=NO)CN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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